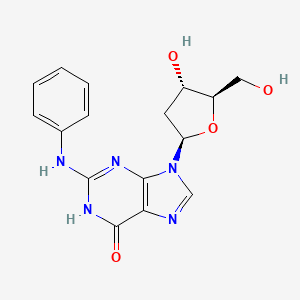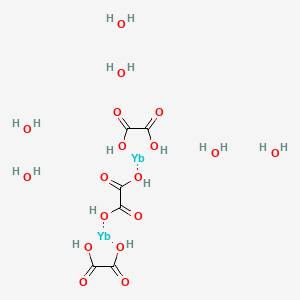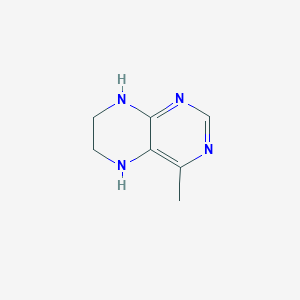
N-Succinyl-Phe-Gly-Leu beta-naphthylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a substrate for neutral endopeptidases, particularly those that degrade luteinizing hormone-releasing hormone (LH-RH) . The compound has the molecular formula C31H36N4O6 and a molecular weight of 560.64 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-Phe-Gly-Leu beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Succinyl-Phe-Gly-Leu beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by neutral endopeptidases. These enzymes cleave the peptide bond, releasing the beta-naphthylamide moiety .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. The presence of divalent metal ions such as zinc or calcium can enhance the activity of the endopeptidases .
Major Products Formed: The major products formed from the hydrolysis of this compound are the individual amino acids and the beta-naphthylamide moiety .
Wissenschaftliche Forschungsanwendungen
N-Succinyl-Phe-Gly-Leu beta-naphthylamide is widely used in scientific research due to its role as a substrate for neutral endopeptidases. It is utilized in studies involving enzyme kinetics, inhibitor screening, and the characterization of proteolytic enzymes . In biology and medicine, it is used to investigate the degradation of peptide hormones such as LH-RH, providing insights into hormonal regulation and potential therapeutic targets . Additionally, the compound is employed in industrial applications for the development of enzyme assays and diagnostic kits .
Wirkmechanismus
The mechanism of action of N-Succinyl-Phe-Gly-Leu beta-naphthylamide involves its recognition and binding by neutral endopeptidases. These enzymes cleave the peptide bond between the leucine and beta-naphthylamide moieties, resulting in the release of the beta-naphthylamide group . The cleavage process is facilitated by the active site of the enzyme, which contains catalytic residues that participate in the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
- N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin
- N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-trifluoromethylcoumarin
Uniqueness: N-Succinyl-Phe-Gly-Leu beta-naphthylamide is unique due to its specific sequence and the presence of the beta-naphthylamide moiety. This structure allows it to be selectively recognized and cleaved by neutral endopeptidases, making it a valuable tool in enzymatic studies . The beta-naphthylamide group also provides a chromogenic or fluorogenic signal upon cleavage, facilitating the detection and quantification of enzyme activity .
Eigenschaften
Molekularformel |
C45H66N4O4 |
|---|---|
Molekulargewicht |
727.0 g/mol |
IUPAC-Name |
N-[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]octadecanamide |
InChI |
InChI=1S/C45H66N4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-42(50)48-41(32-36-24-19-18-20-25-36)44(52)46-34-43(51)49-40(31-35(2)3)45(53)47-39-30-29-37-26-22-23-27-38(37)33-39/h18-20,22-27,29-30,33,35,40-41H,4-17,21,28,31-32,34H2,1-3H3,(H,46,52)(H,47,53)(H,48,50)(H,49,51)/t40-,41-/m0/s1 |
InChI-Schlüssel |
IPAFRCKODXCNEI-YATWDLPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



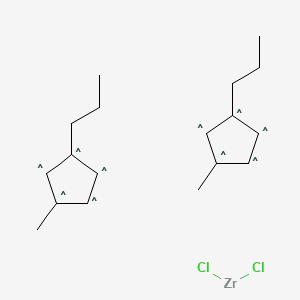
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
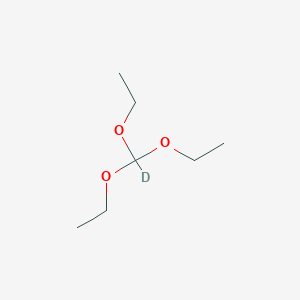
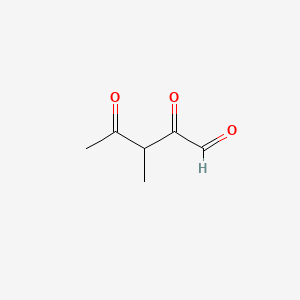
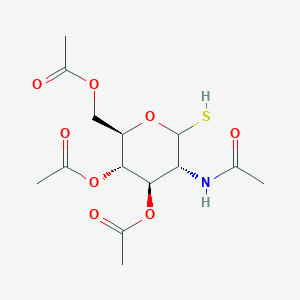
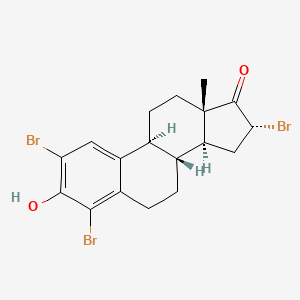
![(1R,3S,4R,5R,6S)-4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B13828004.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
